molecular formula C19H30O8S B1406461 Tos-PEG3-CH2COOtBu CAS No. 1530778-24-5

Tos-PEG3-CH2COOtBu

Número de catálogo: B1406461
Número CAS: 1530778-24-5
Peso molecular: 418.5 g/mol
Clave InChI: GAURGLGHXALBCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tos-PEG3-CH2COOtBu is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of this compound can be achieved from Hydroxy-PEG2-CH2CO2t-Bu and Tosyl chloride .


Molecular Structure Analysis

The molecular weight of this compound is 418.50 . Its molecular formula is C19H30O8S . The structure of this compound can be represented by the SMILES notation: O=C (OC © ©C)COCCOCCOCCOS (=O) (C1=CC=C ©C=C1)=O .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 418.50 . Its molecular formula is C19H30O8S . The structure of this compound can be represented by the SMILES notation: O=C (OC © ©C)COCCOCCOCCOS (=O) (C1=CC=C ©C=C1)=O .

Aplicaciones Científicas De Investigación

  • Enhanced Anticancer Efficacy : Alpha-tocopheryl polyethylene glycol succinate (TPGS), a PEG conjugate, has been used to enhance the bioavailability of poorly absorbed drugs and as a vehicle for drug delivery systems. TPGS demonstrates enhanced anticancer activity compared to alpha-tocopheryl succinate (TOS) alone. It is more effective at inducing apoptosis and generating reactive oxygen species, which are crucial in cancer treatment (Youk et al., 2005).

  • Cancer Treatment with Nanoparticles : α-Tocopheryl succinate (α-TOS)-based nanovehicles have been developed to improve solubility in physiological media. Amphiphilic block copolymers synthesized via reversible addition–fragmentation chain transfer polymerization (RAFT) can form nanoparticles that are rapidly endocytosed by cancer cells. The biological activity of these nanoparticles depends on the molecular weight of PEG and the content of the methacrylic derivative of α-tocopheryl succinate (MTOS) (Palao-Suay et al., 2016).

  • PEGylation in Pharmaceuticals : PEGylation, the covalent attachment of PEG to biological macromolecules, is employed to improve the stability and efficacy of peptides and proteins in pharmaceutical applications. This process can shield antigenic and immunogenic epitopes, prevent proteolytic degradation, and alter biodistribution (Roberts et al., 2002).

  • Drug and Gene Delivery : PEG coatings on nanoparticles, known as PEGylation, are crucial for improving the efficiency of drug and gene delivery. PEGylated nanoparticles can evade immune system detection and have prolonged systemic circulation time, making them effective for delivering therapeutic agents (Suk et al., 2016).

Mecanismo De Acción

Target of Action

Tos-PEG3-CH2COOtBu is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that it is designed to degrade.

Mode of Action

This compound, as a PROTAC linker, is used to connect two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule thus formed can bind to both the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound would depend on the specific PROTAC molecule it is part of. Generally, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PROTACs are complex and can be influenced by many factors, including the properties of the ligands used, the linker length and composition, and the nature of the target protein and E3 ligase .

Result of Action

The result of the action of this compound is the selective degradation of the target protein . By removing specific proteins, PROTACs can modulate cellular processes and potentially lead to therapeutic effects .

Action Environment

The action of this compound, like all PROTACs, takes place intracellularly . Environmental factors that can influence the action of this compound include the expression levels of the target protein and E3 ligase, the presence of competing substrates, and the activity of the proteasome .

Safety and Hazards

Tos-PEG3-CH2COOtBu is for research use only . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Tos-PEG3-CH2COOtBu is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs opens up new possibilities for the development of drugs that can selectively target and degrade specific proteins within the cell .

Análisis Bioquímico

Biochemical Properties

Tos-PEG3-CH2COOtBu is a polyethylene glycol-based linker that enhances the solubility and stability of PROTAC molecules. In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. It primarily functions as a linker that connects the ligand for the target protein with the ligand for the E3 ubiquitin ligase. This interaction enables the PROTAC molecule to bring the target protein and the E3 ubiquitin ligase into close proximity, promoting the ubiquitination and subsequent degradation of the target protein by the proteasome .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, this compound can modulate signaling pathways that are dependent on those proteins, leading to changes in cellular function. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTAC molecules. This compound connects the ligand for the target protein with the ligand for the E3 ubiquitin ligase. This connection brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin molecules from the E3 ligase to the target protein. The ubiquitinated target protein is then recognized and degraded by the proteasome. This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for therapeutic intervention .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable at -20°C for up to three years in its pure form and for shorter periods in solution. The degradation of this compound can affect its ability to facilitate protein degradation, potentially leading to changes in cellular function over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, this compound may effectively promote the degradation of target proteins without causing significant toxicity. At higher dosages, there may be threshold effects that lead to toxic or adverse effects. These effects can include off-target protein degradation, disruption of normal cellular processes, and potential toxicity to the organism .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in the ubiquitination process, facilitating the transfer of ubiquitin molecules to the target protein. This interaction is crucial for the selective degradation of target proteins by the proteasome. The presence of this compound can also affect metabolic flux and metabolite levels by modulating the degradation of specific proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific cellular compartments, influencing its activity and function. The hydrophilic nature of the polyethylene glycol spacer in this compound enhances its solubility and distribution in aqueous media .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct this compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, as it needs to be in close proximity to the target protein and the E3 ubiquitin ligase to facilitate protein degradation. The presence of polyethylene glycol in this compound can also influence its localization by enhancing its solubility and distribution within the cell .

Propiedades

IUPAC Name

tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURGLGHXALBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG3-CH2COOtBu
Reactant of Route 2
Reactant of Route 2
Tos-PEG3-CH2COOtBu
Reactant of Route 3
Reactant of Route 3
Tos-PEG3-CH2COOtBu
Reactant of Route 4
Reactant of Route 4
Tos-PEG3-CH2COOtBu
Reactant of Route 5
Reactant of Route 5
Tos-PEG3-CH2COOtBu
Reactant of Route 6
Reactant of Route 6
Tos-PEG3-CH2COOtBu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.